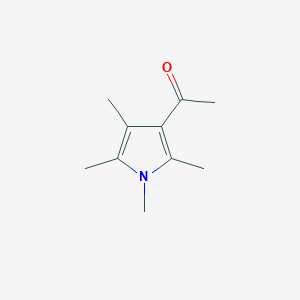
1-(1,2,4,5-Tetramethyl-1H-pyrrol-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2,4,5-Tetramethyl-1H-pyrrol-3-yl)ethanone is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This specific compound is characterized by the presence of four methyl groups attached to the pyrrole ring and an ethanone group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1,2,4,5-Tetramethyl-1H-pyrrol-3-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 1,2,4,5-tetramethylpyrrole with an appropriate acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of 1-(1,2,4,5-Tetramethyl-1H-pyrrol-3-yl)ethanone may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,2,4,5-Tetramethyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrrole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like halogens or nitro groups in the presence of a catalyst.
Major Products Formed:
Oxidation: Pyrrole derivatives with oxidized functional groups.
Reduction: Reduced pyrrole derivatives with hydrogenated functional groups.
Substitution: Substituted pyrrole derivatives with various functional groups attached to the ring.
Aplicaciones Científicas De Investigación
1-(1,2,4,5-Tetramethyl-1H-pyrrol-3-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(1,2,4,5-Tetramethyl-1H-pyrrol-3-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the nature of the target.
Comparación Con Compuestos Similares
1-(2,4,5-Trimethyl-1H-pyrrol-3-yl)ethanone: Similar structure but with one less methyl group.
1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone: Different substitution pattern on the pyrrole ring.
1-(2,4-Dimethyl-1H-pyrrol-3-yl)ethanone: Fewer methyl groups and different substitution positions.
Uniqueness: 1-(1,2,4,5-Tetramethyl-1H-pyrrol-3-yl)ethanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of four methyl groups provides steric hindrance and electronic effects that can affect the compound’s interactions with other molecules.
Propiedades
Número CAS |
52649-29-3 |
|---|---|
Fórmula molecular |
C10H15NO |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
1-(1,2,4,5-tetramethylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-6-7(2)11(5)8(3)10(6)9(4)12/h1-5H3 |
Clave InChI |
PKQXCNWAGXJRHB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C(=C1C(=O)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



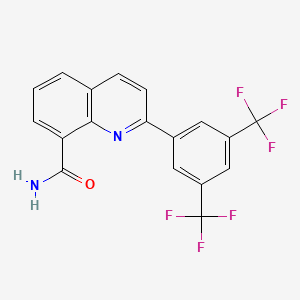

![(2S,6R)-2-Methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B12886158.png)
![N-[(1S)-1-phenylpropyl]-2-(quinolin-8-ylsulfonylamino)benzamide](/img/structure/B12886162.png)
![Di-tert-butyl(2',4',6'-tricyclohexyl-3-methoxy-6-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12886188.png)
![N-{4-[(Pyridin-4-yl)amino]phenyl}-4-[(quinolin-4-yl)amino]benzamide](/img/structure/B12886190.png)
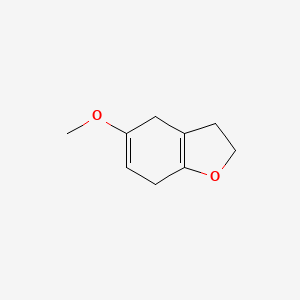
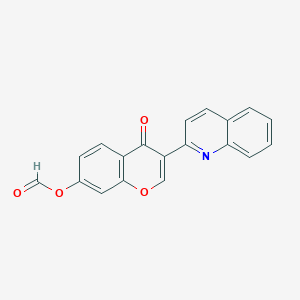
![[1,2,3]Triazolo[1,5-a]pyridin-7-amine](/img/structure/B12886218.png)
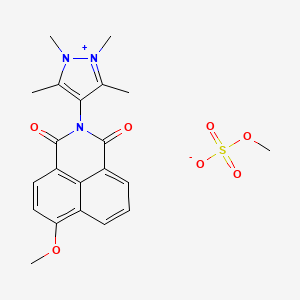
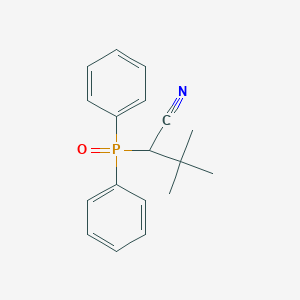
![2-(6,7-Dihydroxybenzo[d]isoxazol-3-yl)acetamide](/img/structure/B12886235.png)

